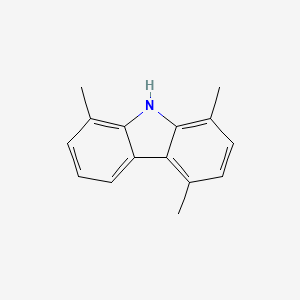

1,4,8-Trimethyl-9H-carbazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4,8-trimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJSUBUAMUZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4,8 Trimethyl 9h Carbazole and Its Derivatives

Classical and Established Synthetic Routes to Carbazole (B46965) Architectures

The fundamental architecture of the carbazole nucleus has been constructed through several classical methods, many of which were developed over a century ago. These routes, while sometimes limited by harsh conditions or lack of regioselectivity, form the bedrock of carbazole synthesis.

Condensation Reactions with Indoles (e.g., 1,4-Diketones)

The acid-catalyzed condensation of indoles with 1,4-diketones is a widely utilized method for synthesizing carbazoles, particularly for creating 1,4-disubstituted carbazole systems. thieme-connect.de This reaction is especially effective for electron-rich indoles, such as those with methoxy (B1213986) or dimethyl substituents. thieme-connect.de For instance, the reaction of 5-bromoindole (B119039) with hexane-2,4-dione in the presence of p-toluenesulfonic acid is a key step in preparing 6-bromo-1,4-dimethyl-9H-carbazole, a precursor for further functionalization. clockss.org Yields for this type of condensation typically range from 36% to 45%, making it a preferred method for accessing 1,4-dimethyl-9H-carbazoles. thieme-connect.de

Cyclization Approaches (e.g., Tauber Carbazole Synthesis)

The Tauber carbazole synthesis, discovered by Ernst Täuber in 1890, is an acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls into carbazoles. researchgate.netchempedia.info The original process involved heating meta-diaminobenzidine with 18% hydrochloric acid at high temperatures (180–190 °C) to produce 2,7-diaminocarbazole. researchgate.net Over the years, modifications have been introduced to improve the reaction conditions. For example, using concentrated phosphoric acid or perfluorinated sulfonic acid resins like Nafion-H can facilitate the cyclization under somewhat milder conditions. researchgate.netgoogle.com The primary limitation of the Tauber synthesis is the accessibility of the required 2,2'-diaminobiphenyl precursors. chempedia.info Despite this, it remains a valuable method for certain substitution patterns. researchgate.netgoogle.com

Dehydrogenative Cyclization of Diarylamines

The dehydrogenative cyclization of diarylamines is a common strategy for forming the central pyrrole (B145914) ring of the carbazole system. chim.itnih.gov This approach often involves transition metal-mediated C-H amination. chim.it For example, an intramolecular C-H amination of 2-aminobiphenyls is a well-established route to generate carbazole derivatives. chim.it More recent developments include environmentally friendly electrochemical methods for C-H bond dehydrogenative amination, which avoid the need for transition metals and external oxidants. nih.gov Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using air as the terminal oxidant in the presence of a copper cocatalyst, has also proven effective for producing N-H carbazoles. organic-chemistry.org

Reaction Between Benzyne (B1209423) and Nitrosobenzene

A high-yielding, albeit less common, route to carbazoles involves the reaction between benzyne and a nitrosobenzene. thieme-connect.dethieme-connect.de Benzyne, often generated from the decomposition of 1,2,3-benzothiadiazole (B1199882) 1,1-dioxide, reacts with nitrosobenzenes to form the carbazole ring system. thieme-connect.deresearchgate.net The proposed mechanism involves an initial nucleophilic attack on benzyne by the nitroso nitrogen, followed by a rearrangement to a 9-hydroxycarbazole intermediate. thieme-connect.dethieme-connect.de This intermediate can then be arylated by a second equivalent of benzyne to yield 9-phenylcarbazoles. thieme-connect.dethieme-connect.de Recent studies have shown that this reaction can be performed without transition metals, with the outcome (N-arylated or NH-carbazoles) depending on the choice of fluoride (B91410) source and solvent. researchgate.net

Iodine-Catalyzed Dimerization of Aniline (B41778)

The iodine-promoted thermal synthesis of 9H-carbazole from aniline represents a direct but forceful approach. The reaction requires heating aniline with a trace amount of iodine in a sealed tube to 350°C. thieme-connect.dethieme-connect.de The process is thought to proceed through the initial formation of diphenylamine (B1679370), which then cyclizes via hydrogen abstraction by an iodine radical. thieme-connect.dethieme-connect.de This method typically results in modest yields (around 25%) and produces byproducts like diphenylamine and (4-aminophenyl)(phenyl)amine. thieme-connect.de A related and more efficient strategy involves the iodine-catalyzed dimerization of 3,3'-diindolylmethanes to create symmetrical indolo[3,2-b]carbazoles, with yields ranging from 50% to 85%. mdpi.com

Modern Catalytic Strategies for Functionalized 1,4,8-Trimethyl-9H-carbazole Synthesis

Modern organic synthesis has shifted towards more efficient, selective, and milder catalytic methods. The synthesis of specifically substituted carbazoles, such as this compound, benefits greatly from these advancements, which often employ transition metal catalysts to construct the core or add functional groups with high precision.

Palladium and copper co-catalyzed reactions are prominent in modern carbazole synthesis. One effective strategy is the tandem Sonogashira coupling and cycloisomerization, which has been used to create trisubstituted carbazoles. While not a direct synthesis of this compound, the principles are applicable for building similarly substituted scaffolds.

Another powerful technique is the Suzuki-Miyaura cross-coupling reaction. This has been employed to synthesize 6-aryl-1,4-dimethyl-9H-carbazoles by reacting 6-bromo-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole with various arylboronic acids. mdpi.com This demonstrates a modular approach to functionalizing a pre-existing dimethylcarbazole core.

Recent advances in flow chemistry have also been applied to carbazole synthesis, offering improved heat transfer and significantly reduced reaction times. For example, 1,4-dimethylcarbazole has been synthesized with an 86% conversion rate using a flow reactor with a packed bed of Montmorillonite K-10 clay catalyst at 140°C.

A light-promoted, one-pot synthesis offers a novel, metal-free route. This method involves the reaction of nitroarenes with Grignard reagents, proceeding through an intermolecular thermal C–N bond coupling followed by a photoinduced aza-6π electrocyclization reaction to form the carbazole ring. rsc.org

Below is a table summarizing selected modern synthetic approaches relevant to trimethylated carbazoles and their derivatives.

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 6-Bromo-1,4-dimethyl-9H-carbazole, di-tert-butyl dicarbonate | Et₃N, DMAP | 6-Bromo-9-tert-butoxycarbonyl-1,4-dimethyl-9H-carbazole | 63% | clockss.org |

| 6-Bromo-1,4-dimethyl-9H-carbazole, iodomethane | NaH | 6-Bromo-1,4,9-trimethyl-9H-carbazole | - | clockss.org |

| 1-Iodoindole, Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Trisubstituted carbazole | - | |

| 6-Bromo-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 1,4-Dimethyl-6-phenyl-9-tert-butoxycarbonyl-9H-carbazole | 81% | mdpi.com |

| 1-Methyl-4-nitrobenzene, Phenylmagnesium chloride | Purple LED (390-395 nm) | 3-Methyl-9H-carbazole | 74% | rsc.org |

| 9H-Carbazole, 1-Iodopropane | AlCl₃ | 9-Propyl-carbazole | 96% |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for Arylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of carbazoles. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds. oup.commdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst. derpharmachemica.comderpharmachemica.com

One-pot syntheses of carbazoles have been achieved through tandem Suzuki-Miyaura coupling and amination reactions. thieme-connect.com For instance, the reaction of 2-bromophenylboronic acid with 2-iodoaniline, mediated by a specific phosphine (B1218219) ligand, can lead to the formation of the carbazole skeleton in a single pot. thieme-connect.com This approach combines the formation of the biaryl backbone with the subsequent ring-closing amination. thieme-connect.com

The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been employed for the precise synthesis of polycarbazoles. mdpi.comnih.gov This method allows for the controlled, chain-growth polymerization of carbazole monomers, leading to polymers with well-defined structures and molecular weights. mdpi.comnih.gov

| Reactants | Catalyst/Reagents | Product | Key Features |

| Aryl Halide + Arylboronic Acid/Ester | Pd Catalyst, Base | Arylated Carbazole | Forms C-C bonds, versatile for introducing various aryl groups. derpharmachemica.comderpharmachemica.com |

| 2-Bromophenylboronic acid + 2-Iodoaniline | Pd Catalyst, Phosphine Ligand | Carbazole | One-pot tandem reaction combining C-C and C-N bond formation. thieme-connect.com |

| Triolborate-type Carbazole Monomers | Pd2(dba)3•CHCl3, t-Bu3P | Polycarbazole | Controlled, chain-growth polymerization for well-defined polymers. mdpi.comnih.gov |

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of carbazoles. nih.govresearchgate.netchim.it This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of various substituents onto the carbazole core. chim.it Transition metals such as palladium, rhodium, and ruthenium are commonly employed to catalyze these transformations. nih.govresearchgate.net

Palladium-catalyzed C-H functionalization has been extensively studied. For instance, the direct C-H alkylation and acylation of free NH-carbazoles can be achieved with the assistance of a transient directing mediator like norbornene. rsc.orgnih.gov Theoretical studies have shown that C-H activation is often the rate-determining step in these reactions. rsc.org

The regioselectivity of C-H functionalization can be controlled through the use of directing groups. chim.itrsc.org These groups guide the metal catalyst to a specific position on the carbazole ring, enabling site-selective substitution. chim.it For example, a pyrimidine (B1678525) directing group can be used to achieve ortho-arylation of carbazoles via a dual palladium-photoredox catalytic system. rsc.org

| Catalyst System | Functionalization Type | Position | Key Features |

| Palladium/Norbornene | Alkylation, Acylation | C1 | Direct functionalization of free NH-carbazoles. rsc.orgnih.gov |

| Palladium/Photoredox (dual catalysis) | Arylation | C1 or C8 | Controlled mono- or diarylation with a removable directing group. rsc.org |

| Rhodium(II) | C-H Insertion | C3 | Utilizes rhodium(II) carbenoids for regioselective functionalization. researchgate.net |

| Cerium(IV) Ammonium Nitrate (CAN) | Multicomponent Reaction | Highly Substituted | One-pot synthesis of functionalized carbazoles via a C-H activation step. acs.org |

Lewis Acid Mediated Annulation and Cascade Reactions

Lewis acid catalysis provides a powerful platform for the synthesis of functionalized carbazoles through annulation and cascade reactions. rsc.orgrsc.org These methods often involve the formation of multiple bonds in a single operation, leading to complex carbazole structures from simpler starting materials. rsc.orgresearchgate.net Lewis acids such as BF₃·OEt₂, SnCl₄, and In(ONf)₃ have been successfully employed in these transformations. rsc.org

One common strategy involves the Lewis acid-mediated Friedel-Crafts-type arylation and subsequent cyclization. rsc.org For example, substituted carbazoles can be synthesized from hydroxymethyl indoles or related precursors in the presence of a Lewis acid. rsc.org

Cascade reactions, where a series of intramolecular reactions are triggered by an initial event, are particularly efficient for building the carbazole framework. rsc.orgresearchgate.net A [3+3] annulation of donor-acceptor cyclopropanes with indonyl alcohols, catalyzed by a Lewis acid, offers a one-step synthesis of substituted tetrahydrocarbazoles. nih.govacs.org

| Lewis Acid | Reaction Type | Starting Materials | Key Features |

| BF₃·OEt₂, SnCl₄ | Friedel-Crafts Arylation/Cyclization | (Aryl/Heteroaryl)methyl Indoles | Synthesis of annulated carbazoles. rsc.org |

| Sc(OTf)₃ | [3+3] Annulation | Donor-Acceptor Cyclopropanes, Indonyl Alcohols | One-pot synthesis of substituted tetrahydrocarbazoles. nih.govacs.org |

| Various Lewis Acids | Cascade Annulation | Various Indole (B1671886) Derivatives | Formation of multiple C-C and C-N bonds in a single pot. rsc.org |

Allene-Based Carbocyclization Methodologies

Allene-based methodologies have emerged as a prominent and effective strategy for the synthesis of the carbazole skeleton. chim.itcsic.es These reactions, often catalyzed by transition metals like gold or palladium, involve the cyclization of indole-tethered allenes to furnish the carbazole core under mild conditions and in short reaction sequences. chim.itresearchgate.net

Gold(I) catalysts are particularly effective in promoting the carbocyclization of indole-allene systems. chim.it For instance, indole-tethered allenols can undergo a gold-catalyzed cyclization to exclusively yield the carbazole structure. chim.it Palladium catalysts can also be used to achieve similar transformations, sometimes in tandem with cross-coupling reactions to introduce additional functionality. chim.itresearchgate.net

The connectivity of the allene (B1206475) and the indole ring, as well as the reaction conditions, can influence the final product, allowing for the synthesis of not only fully aromatic carbazoles but also dihydro- and tetrahydrocarbazole derivatives. chim.it

| Catalyst | Substrate | Product Type | Key Features |

| Gold(I) Complexes | Indole-tethered Allenols | Carbazoles | High activity and selectivity for carbocyclization. chim.it |

| Palladium(II) Complexes | Indole-tethered Allenols | Substituted Carbazoles | Can be combined with cross-coupling for further functionalization. chim.itresearchgate.net |

| Silver Nanoparticles | C3-Allenylindoles | Carbazoles | Provides access to different substitution patterns compared to gold catalysis. chim.it |

| Rhodium Salts | Indole-tethered Allenes | Tetrahydrocarbazoles | Enables enantioselective synthesis. chim.it |

Regioselective Functionalization Techniques for this compound

The ability to selectively functionalize specific positions on the carbazole ring is crucial for tailoring its properties for various applications. researchgate.netnih.gov Regioselective functionalization of this compound and related derivatives can be achieved through several strategies, with directing groups playing a key role. rsc.orgresearchgate.net

Directing Group Strategies for Controlled Substitution Patterns

Directing groups are chemical moieties that are temporarily installed on a molecule to guide a reagent to a specific site. chim.itresearchgate.net In the context of carbazole chemistry, directing groups are instrumental in achieving regioselective C-H functionalization. chim.itrsc.org

A variety of directing groups have been developed for this purpose, including pyrimidine, 8-aminoquinoline (B160924), and 2-(methylthio)aniline. chim.itrsc.orgresearchgate.net These groups typically coordinate to the transition metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. chim.it For example, a pyrimidine directing group attached to the carbazole nitrogen can direct palladium-catalyzed arylation to the C1 and C8 positions. rsc.org Similarly, bidentate directing groups like 8-aminoquinoline can assist in the functionalization of the C2 position of carbazole-3-carboxamides. researchgate.netresearchgate.net

The choice of directing group and reaction conditions can allow for the selective mono- or difunctionalization of the carbazole core. rsc.org Furthermore, some directing groups can be removed after the desired functionalization has been achieved.

| Directing Group | Catalyst | Functionalization | Position |

| Pyrimidine | Palladium | Arylation | C1 and C8 rsc.org |

| 8-Aminoquinoline | Palladium | Arylation, Alkylation, etc. | C2 (on carbazole-3-carboxamide) researchgate.netresearchgate.net |

| 2-(Methylthio)aniline | Palladium | Arylation, Alkylation, etc. | C2 (on carbazole-3-carboxamide) researchgate.netresearchgate.net |

| Triisopropylsilyl (TIPS) | nBuLi/TMEDA | Lithiation | C4 and C5 rsc.org |

Stereoselective Synthesis of Chiral Carbazole Derivatives

The synthesis of chiral carbazole derivatives is of growing interest due to their potential applications in asymmetric catalysis and as chiral materials. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the product molecule.

One approach to creating chiral carbazoles is through the stereoselective polymerization of substituted N-vinylcarbazoles. nih.gov Using a chiral Lewis acid catalyst, such as a scandium-bis(oxazoline) complex, can induce stereocontrol during the cationic polymerization process. nih.gov

Another strategy involves the use of domino reactions to construct highly functionalized and chiral tetrahydrocarbazole cores. rsc.org For example, a domino Michael-Henry reaction of methyl 3-formyl-1H-indole-2-acetates with β-nitrostyrenes, catalyzed by a chiral organocatalyst like 9-O-benzylcupreidine, can generate multiple contiguous chiral centers with high diastereo- and enantioselectivity. rsc.org

Furthermore, the synthesis of C-N axially chiral carbazoles has been achieved through an axial-to-axial chirality transfer. rsc.org This method involves an intramolecular Buchwald-Hartwig amination of a C-C axially chiral biaryl precursor, transferring the chirality from the C-C axis to the newly formed C-N axis. rsc.org

| Method | Catalyst/Reagent | Product Type | Key Features |

| Cationic Polymerization | Chiral Scandium-Bis(oxazoline) | Stereoregular Poly(N-vinylcarbazole) | Controls polymer stereochemistry. nih.gov |

| Domino Michael-Henry Reaction | Chiral Organocatalyst (e.g., 9-O-benzylcupreidine) | Chiral Tetrahydrocarbazoles | Creates multiple contiguous chiral centers with high stereoselectivity. rsc.org |

| Intramolecular Buchwald-Hartwig Amination | Palladium Catalyst | C-N Axially Chiral Carbazoles | Transfers chirality from a C-C axis to a C-N axis. rsc.org |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of carbazole derivatives, including this compound, green chemistry principles are being increasingly applied to minimize environmental impact and enhance efficiency. numberanalytics.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. numberanalytics.com Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and the development of catalyst-free processes or the use of eco-friendly catalysts.

Recent advancements have highlighted several green synthetic routes for carbazole scaffolds. These methods often result in higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. asianpubs.orgqscience.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering rapid and efficient heating. frontiersin.org In the context of carbazole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields, often while minimizing or eliminating the need for solvents.

One study demonstrated the synthesis of tetrahydrocarbazole derivatives using both conventional heating and microwave irradiation. asianpubs.org The microwave-assisted approach provided the target compounds in significantly higher yields and drastically shorter reaction times. For instance, a derivative was synthesized in 92% yield in just 60 seconds under microwave irradiation, compared to a 70% yield after 2.5 hours of conventional refluxing. asianpubs.org This highlights the efficiency and environmental benefits of microwave technology. asianpubs.org

Solvent-Free and Catalyst-Free Synthesis

A significant goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Several solvent-free methods for the synthesis of carbazole derivatives have been developed. qscience.comnih.gov

For example, a series of novel heteroannulated carbazoles were synthesized in good yield under solvent-free grinding conditions. nih.gov Another study reported the synthesis of (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazole-3-amines using a solvent-free microwave-assisted method with a fly-ash:perchloric acid catalyst, achieving yields of over 75%. qscience.com This method is noted for being environmentally safe and easy to handle. qscience.com

Furthermore, catalyst-free approaches represent a highly desirable green methodology as they avoid the use of potentially toxic and expensive metal catalysts. nih.govrsc.org Researchers have developed catalyst-free, microwave-promoted multicomponent reactions in aqueous media to produce functionalized heterocyclic compounds, a strategy applicable to carbazole synthesis. frontiersin.org These reactions benefit from simple work-ups, high yields, the use of water as a green solvent, and rapid reaction times. frontiersin.orgrsc.org

Eco-Friendly Catalysis

When catalysts are necessary, green approaches favor the use of cost-effective and environmentally benign options. A novel method for synthesizing functionalized carbazole derivatives from lignin (B12514952) model compounds employs the inexpensive and effective catalyst CuCl₂·2H₂O. rsc.org This one-pot, two-step method achieves yields of up to 90% and is noted for its economic advantages and versatility. rsc.org The process successfully integrates the cleavage of ether bonds and the formation of C–N bonds under sustainable conditions. rsc.org

The following tables summarize the findings from relevant research on green synthesis methodologies for carbazole derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Tetrahydrocarbazole Derivative asianpubs.org

| Parameter | Conventional Method | Green (Microwave) Method |

| Reaction Time | 2.5 hours | 60 seconds |

| Yield | 70% | 92% |

| Solvent | Glacial Acetic Acid | Minimal Glacial Acetic Acid |

| Conditions | Reflux | Microwave Irradiation |

Table 2: Research Findings on Green Synthesis of Carbazole Derivatives

| Synthetic Approach | Key Features | Catalyst/Conditions | Substrate/Product Type | Yield | Reference |

| Solvent-Free Grinding | Avoids organic solvents, simple procedure. | Grinding | Heteroannulated Carbazoles | Good | nih.gov |

| Microwave-Assisted Solvent-Free | Rapid, high yield, environmentally safe. | Fly-ash:Perchloric acid | (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazole-3-amines | >75% | qscience.com |

| One-Pot Lignin Conversion | Uses renewable feedstock, cost-effective catalyst. | CuCl₂·2H₂O | Functionalized Carbazole Derivatives | Up to 90% | rsc.org |

| Catalyst-Free MCR | Aqueous medium, rapid, no catalyst needed. | Microwave, Water | Functionalized 1,4-Dihydropyridines (analogous principle) | 94-97% | frontiersin.org |

These examples demonstrate a clear trend towards the adoption of greener and more sustainable practices in the synthesis of carbazole-based molecules. While specific green routes for this compound are not extensively detailed in the cited literature, the principles and methodologies applied to other carbazole derivatives are highly relevant and adaptable for its synthesis.

Reactivity and Derivatization Strategies of 1,4,8 Trimethyl 9h Carbazole

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The reactivity of the carbazole (B46965) ring system in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-donating nitrogen atom and the activating methyl substituents. The nitrogen atom strongly activates the aromatic rings towards electrophilic attack, primarily at the positions ortho and para to it (positions 3, 6, 2, and 7). The methyl groups at positions 1, 4, and 8 further enhance the electron density of the rings through an inductive effect.

However, standard electrophilic substitution reactions on substituted carbazoles, such as the closely related 1,4-dimethyl-9H-carbazole, are often characterized by a lack of selectivity. nih.govresearchgate.net Reactions can occur at multiple positions, primarily the C-3, C-6, and N-9 positions, leading to mixtures of products. nih.govresearchgate.net The methyl groups at C-1 and C-8 provide steric hindrance that can influence the regioselectivity, potentially disfavoring attack at the adjacent C-2 and C-7 positions. The C-3 and C-6 positions are generally the most electronically activated and accessible sites for electrophiles. To achieve selective substitution at a specific position, a common strategy involves the protection of the more reactive sites, such as the N-9 position, before carrying out the desired electrophilic reaction. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Carbazoles

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| C-2, C-7 | Activated by Nitrogen | Moderately hindered by adjacent methyl groups | Lower |

| C-3, C-6 | Highly activated by Nitrogen | Less sterically hindered | Higher |

| C-5 | Less activated | Moderately hindered | Lower |

| N-9 | Highly nucleophilic | Accessible | Higher (competes with ring substitution) |

This table summarizes the predicted reactivity based on the electronic and steric factors influencing the 1,4,8-trimethyl-9H-carbazole core.

N-Substitution Reactions and their Impact on Molecular Properties

The nitrogen atom of the 9H-carbazole ring is a key site for functionalization. N-substitution reactions are crucial not only for altering the molecule's fundamental properties but also for directing subsequent reactions on the carbazole core.

Alkylation, acylation, and arylation of the N-9 position are common derivatization strategies. researchgate.netbeilstein-journals.org The introduction of a substituent on the nitrogen atom can significantly modify the solubility, thermal stability, and optoelectronic properties of the carbazole derivative. For instance, attaching long alkyl chains can improve solubility in common organic solvents, which is essential for solution-based processing in device fabrication. researchgate.net

Introducing an electron-withdrawing group, such as an acyl or a Boc (tert-butoxycarbonyl) group, at the N-9 position decreases the nucleophilicity of the nitrogen and the electron-donating ability towards the aromatic rings. nih.govbeilstein-journals.org This modification can prevent undesired side reactions at the nitrogen during electrophilic aromatic substitutions and can alter the regioselectivity of these reactions. nih.gov Conversely, attaching electron-rich aryl groups can modulate the HOMO-LUMO energy levels, which is critical for applications in organic electronics. beilstein-journals.org

Table 2: Impact of N-Substitution on the Properties of Carbazole Derivatives

| N-Substituent Type | Example Substituent | Impact on Molecular Properties |

| Alkyl | Hexyl, Ethyl | Increases solubility in organic solvents; minimal electronic effect. researchgate.netresearchgate.net |

| Acyl | Acetyl, Benzoyl | Decreases nitrogen nucleophilicity; acts as a protecting group; alters electronic properties. beilstein-journals.org |

| Aryl | Phenyl, Substituted Phenyls | Modulates HOMO/LUMO levels; enhances thermal stability; influences charge transport properties. beilstein-journals.org |

| Protecting Group | Boc (tert-butoxycarbonyl) | Prevents N-substitution; directs C-substitution; can be removed under specific conditions. nih.gov |

Formation of Polymeric and Oligomeric Structures from this compound Monomers

Carbazole-containing polymers are widely studied for their excellent hole-transporting and light-emitting properties. nih.gov this compound can serve as a monomer for the synthesis of polymers and oligomers, provided it is appropriately functionalized. The most common positions for creating linkages to form a polymer backbone are the C-3 and C-6 positions, or alternatively, the C-2 and C-7 positions. mdpi.com

To prepare this compound for polymerization, it must first be derivatized to introduce reactive groups. For example, halogenation (e.g., bromination) at the 3- and 6-positions would create a monomer suitable for cross-coupling polymerization reactions like Suzuki or Yamamoto coupling. Another strategy involves introducing vinyl or ethynyl (B1212043) groups, which can undergo addition or coupling polymerization. The N-9 position is typically alkylated to ensure the solubility of the resulting polymer. researchgate.net

The properties of the final polymer, such as its conjugation length, bandgap, and charge carrier mobility, are directly influenced by the connectivity of the monomer units (e.g., 3,6-linked vs. 2,7-linked) and the nature of any co-monomers used in the polymerization process. mdpi.com

Table 3: Polymerization Strategies for Carbazole-Based Monomers

| Polymerization Method | Required Monomer Functionalization | Resulting Linkage |

| Suzuki Coupling | Dihalide (e.g., 3,6-dibromo) and Diboronic acid/ester | Aryl-Aryl |

| Yamamoto Coupling | Dihalide (e.g., 3,6-dibromo) | Aryl-Aryl |

| Heck Coupling | Dihalide and Divinyl comonomer | Vinylene-Aryl |

| Electrochemical Polymerization | Unfunctionalized or monofunctionalized monomer | Typically 3,6- and N-N linkages |

This table outlines common polymerization methods used to synthesize polycarbazoles, which would be applicable to functionalized this compound.

Incorporation into Complex Molecular Architectures (e.g., Dendrimers, Metal-Organic Polyhedra)

The robust and electronically active nature of the carbazole unit makes it an attractive component for the construction of sophisticated, three-dimensional molecular structures.

Dendrimers: Carbazole derivatives can be incorporated into dendrimers, which are highly branched, well-defined macromolecules. nih.gov In a common approach known as the convergent method, carbazole units are placed at the periphery of the dendrimer, acting as "jackets" or surface functional groups. uh.edukoreascience.kr This is achieved by synthesizing dendritic wedges (dendrons) that are then attached to a central core. This compound, after being functionalized with a suitable linking group (e.g., a hydroxyl or an alkyne), can be attached to the focal point of a dendron or to the termini of its branches. uh.edu The presence of carbazole units on the surface of a dendrimer imparts desirable photophysical and electrochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. uh.edu

Metal-Organic Polyhedra (MOPs): Metal-organic polyhedra are discrete, cage-like molecules formed by the self-assembly of metal ions or clusters with organic ligands. rsc.org To be used in the construction of MOPs, the this compound molecule must be functionalized with coordinating groups, such as carboxylates or pyridyls, that can bind to metal centers. For example, by introducing carboxylic acid groups at the 3- and 6-positions, the carbazole can act as a rigid, ditopic organic linker. researchgate.net The specific geometry and electronic properties of the carbazole linker influence the size, shape, and properties of the resulting MOP. These carbazole-based polyhedra can themselves act as "supermolecular building blocks" to construct even larger, highly porous metal-organic frameworks (MOFs). researchgate.net

Table 4: Role of Carbazole Derivatives in Complex Architectures

| Architecture | Role of Carbazole Unit | Required Functionalization | Potential Application |

| Dendrimers | Peripheral functional group | Hydroxyl, Amine, Alkyne, Azide | Hole-transport layers, Light-emitting materials. uh.edu |

| Metal-Organic Polyhedra (MOPs) | Organic linker/strut | Carboxylate, Pyridyl, Nitrile | Gas storage, Catalysis, Molecular sensing. researchgate.net |

This table summarizes how functionalized this compound can be integrated into larger, complex molecular systems.

Advanced Spectroscopic Characterization and Analytical Methods for 1,4,8 Trimethyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4,8-trimethyl-9H-carbazole. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons and the methyl protons. The aromatic region will display a complex pattern of signals corresponding to the protons on the carbazole (B46965) core. The chemical shifts of these protons are influenced by the electron-donating methyl groups and the anisotropic effects of the aromatic system. The three methyl groups at the C1, C4, and C8 positions will each give rise to a singlet, with their specific chemical shifts being indicative of their position on the carbazole framework. The N-H proton of the carbazole ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals will be observed for the three methyl carbons and the twelve carbons of the carbazole skeleton. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. The carbons bearing the methyl groups (C1, C4, C8) will show characteristic shifts, as will the other quaternary and methine carbons of the aromatic rings.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It is crucial for tracing the connectivity of protons within the aromatic rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. beilstein-journals.org It is particularly useful for identifying the connectivity between the methyl protons and the quaternary carbons of the carbazole ring, confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₃ | ~2.5 | ~20 |

| C4-CH₃ | ~2.4 | ~18 |

| C8-CH₃ | ~2.6 | ~22 |

| Aromatic-H | 7.0 - 8.2 | - |

| N-H | ~8.5 (broad) | - |

| Aromatic-C | - | 110 - 142 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. Key characteristic absorption bands for this compound include:

N-H Stretching: A sharp to moderately broad band is expected in the region of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole (B145914) ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl groups are observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds within the carbazole ring is expected in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings produce strong bands in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic C=C stretching modes and the symmetric breathing vibrations of the carbazole ring system. The study of substituted indolocarbazoles has shown that Raman spectroscopy can be used to explore changes in molecular structure, with shifts in the ν(CC) stretching vibrations indicating the degree of aromatization. acs.org

Interactive Data Table: Characteristic Vibrational Frequencies for Trimethyl-Carbazoles

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3400 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1650 | 1450 - 1650 (Strong) |

| C-N Stretch | 1200 - 1350 | Moderate |

| Aromatic C-H Bend | 700 - 900 | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (209.29 g/mol ). The fragmentation pattern would likely involve the loss of a methyl group to form a stable [M-15]⁺ ion. Further fragmentation of the carbazole ring system could also be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound with the molecular formula C₁₅H₁₅N, the calculated exact mass of the molecular ion [M]⁺ is 209.1204. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula and ruling out other possibilities with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅N |

| Nominal Mass | 209 |

| Molecular Weight | 209.29 g/mol |

| Calculated Exact Mass ([M]⁺) | 209.1204 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within the molecule and provide information about its photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the conjugated carbazole system. The parent carbazole molecule typically exhibits absorption maxima around 293, 324, and 337 nm. nist.gov The presence of the electron-donating methyl groups is likely to cause a slight red-shift (bathochromic shift) of these absorption bands. The absorption properties can also be influenced by the solvent polarity.

Fluorescence Spectroscopy: Carbazole and its derivatives are known for their fluorescent properties. aatbio.com Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the absorption spectrum and will also be influenced by the solvent environment. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on carbazole derivatives have shown that the fluorescence intensity can be affected by solvent polarity. dss.go.th

Interactive Data Table: Photophysical Properties of Substituted Carbazoles

| Property | Typical Range for Carbazole Derivatives |

| Absorption Maxima (λabs) | 290 - 350 nm |

| Emission Maxima (λem) | 350 - 450 nm |

| Stokes Shift | 20 - 100 nm |

| Fluorescence Quantum Yield | Varies with substitution and solvent |

X-ray Diffraction Analysis for Solid-State Structure Determination

Interactive Data Table: Expected Crystallographic Parameters for a Trimethyl-Carbazole Derivative

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Structural Features | Planar carbazole core |

| Intermolecular Interactions | van der Waals forces, C-H···π interactions |

Advanced Spectroscopic Probes for Exciton (B1674681) Dynamics and Charge Transfer Processes

Advanced time-resolved spectroscopic techniques are employed to investigate the dynamics of excited states, such as exciton formation and charge transfer processes, which are crucial for understanding the potential of this compound in optoelectronic applications.

Exciton Dynamics: In the solid state or in aggregates, photoexcitation can lead to the formation of excitons, which are bound electron-hole pairs. The dynamics of these excitons, including their formation, diffusion, and annihilation, can be studied using techniques like femtosecond and nanosecond transient absorption spectroscopy. mdpi.commdpi.com Studies on carbazole thin films have shown that at high exciton densities, bimolecular S₁-S₁ annihilation can be a dominant process. mdpi.com

Charge Transfer Processes: The carbazole moiety can act as an electron donor in the presence of a suitable electron acceptor. Intramolecular or intermolecular charge transfer can occur upon photoexcitation. The presence and nature of charge transfer states can be investigated by analyzing the solvatochromic shifts in absorption and emission spectra. In donor-acceptor systems involving carbazole, charge transfer bands can appear in the visible or near-infrared region of the spectrum. nih.govscilit.com The efficiency of charge transfer is highly dependent on the molecular architecture and the electronic properties of the donor and acceptor units. rsc.org

Computational Chemistry and Theoretical Investigations of 1,4,8 Trimethyl 9h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For complex organic molecules such as 1,4,8-trimethyl-9H-carbazole, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used and effective methods.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This provides a stable, three-dimensional structure from which other properties can be predicted. For carbazole (B46965) derivatives, the B3LYP functional with a 6-31G(d) basis set is a commonly employed level of theory for accurate geometry optimizations.

The optimized geometry of this compound is expected to feature a largely planar carbazole core. The addition of methyl groups at the 1, 4, and 8 positions may introduce slight steric hindrance, potentially causing minor distortions from planarity. These structural details are crucial as they influence the molecule's electronic properties, such as the distribution of electron density and the energies of the molecular orbitals.

Table 1: Representative DFT-Calculated Bond Lengths and Angles for a Carbazole Core (Illustrative)

| Parameter | Typical Value |

| C-N Bond Length | ~1.38 Å |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-N-C Bond Angle | ~109° |

Note: This table provides illustrative data for a generic carbazole core based on typical DFT calculations and does not represent specific calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the absorption and emission spectra of a compound, which are governed by electronic transitions between different molecular orbitals. By calculating the energies of these transitions, TD-DFT can predict the wavelengths at which a molecule will absorb and emit light.

For this compound, TD-DFT calculations would likely be performed on the DFT-optimized geometry. These calculations can identify the nature of the electronic transitions, for example, whether they are localized on the carbazole core (π-π* transitions) or involve charge transfer between different parts of the molecule. The results of TD-DFT calculations are instrumental in understanding the photophysical properties and designing molecules with specific optical characteristics for applications such as organic light-emitting diodes (OLEDs).

Studies on other carbazole derivatives have demonstrated the utility of TD-DFT in accurately predicting their optical properties. For example, TD-DFT calculations have been successfully used to interpret the absorption spectra of various carbazole-based materials.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Carbazole Derivative (Illustrative)

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 -> S1 | 3.5 | 0.2 |

| S0 -> S2 | 4.0 | 0.5 |

| S0 -> S3 | 4.2 | 0.1 |

Note: This table provides illustrative data based on typical TD-DFT calculations for carbazole derivatives and does not represent specific calculated values for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical stability, and electrical conductivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole core, which acts as an electron-donating unit. The LUMO, on the other hand, would be distributed over the aromatic system. The methyl groups, being weakly electron-donating, would slightly raise the energy of the HOMO, which could lead to a modest reduction in the HOMO-LUMO gap compared to unsubstituted carbazole.

A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, which corresponds to absorption of longer wavelength light. The spatial distribution of the HOMO and LUMO also provides insights into the charge transfer characteristics of the molecule upon excitation.

Table 3: Representative HOMO, LUMO, and Energy Gap Values for Carbazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole | -5.8 | -1.2 | 4.6 |

| Substituted Carbazole 1 | -5.6 | -1.5 | 4.1 |

| Substituted Carbazole 2 | -5.5 | -1.8 | 3.7 |

Note: This table provides illustrative data for carbazole and its derivatives and does not represent specific calculated values for this compound.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. An MESP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, the MESP map would be expected to show a region of negative potential around the nitrogen atom of the carbazole ring due to its lone pair of electrons. The aromatic rings would exhibit a mix of neutral and slightly negative potential. The hydrogen atoms of the methyl groups would likely show regions of positive potential.

This information is crucial for understanding intermolecular interactions, such as how the molecule might interact with other molecules or with a solvent. The charge distribution also influences the molecule's dipole moment and other electronic properties.

Non-Linear Optical (NLO) Properties and Related Theoretical Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. The NLO properties of a molecule are related to its hyperpolarizability, which can be predicted using quantum chemical calculations.

Carbazole derivatives are known to possess significant NLO properties due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). Theoretical studies on various carbazole-based donor-π-acceptor systems have shown that their NLO response can be tuned by modifying the donor and acceptor groups.

For this compound, while it lacks a strong acceptor group, the carbazole core itself can act as a π-electron system. Theoretical calculations, such as those employing DFT, could be used to predict its first hyperpolarizability (β). While the NLO response of this compound itself may be modest, it serves as a fundamental building block for designing more complex NLO materials.

Table 4: Representative Calculated First Hyperpolarizability (β) for Carbazole Derivatives (Illustrative)

| Compound | β (a.u.) |

| Carbazole | ~500 |

| Donor-Acceptor Carbazole 1 | ~5000 |

| Donor-Acceptor Carbazole 2 | ~10000 |

Note: This table provides illustrative data for carbazole and its derivatives and does not represent specific calculated values for this compound.

Exciton (B1674681) States and Energy Transfer Mechanisms (e.g., Thermally Activated Delayed Fluorescence (TADF), Triplet-Triplet Annihilation (TTA))

In organic electronic devices, the excited states of molecules are often referred to as excitons, which are bound electron-hole pairs. The behavior of these excitons, particularly the interplay between singlet and triplet states, is critical for the efficiency of devices like OLEDs. Two important mechanisms for harvesting triplet excitons, which are typically non-emissive, are Thermally Activated Delayed Fluorescence (TADF) and Triplet-Triplet Annihilation (TTA).

TADF is a process where triplet excitons are converted to emissive singlet excitons through reverse intersystem crossing (RISC). This process is efficient in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Carbazole derivatives are widely used as donor units in TADF emitters. Theoretical calculations are essential for designing TADF molecules by predicting their ΔEST values. Studies have shown that modifying the carbazole unit, for instance by introducing bulky substituents, can influence the dihedral angle between the donor and acceptor moieties, which in turn affects the ΔEST. For example, replacing carbazole with the more sterically hindered 1,3,6,8-tetramethyl-carbazole has been shown to promote TADF behavior in certain molecular designs. frontiersin.org This suggests that the trimethyl substitution in this compound could also be beneficial in designing new TADF materials.

Triplet-Triplet Annihilation (TTA) is another mechanism where two triplet excitons interact to produce one higher-energy singlet exciton, which can then emit light. This process is also utilized in some types of OLEDs to enhance their efficiency. Theoretical studies can help in understanding the factors that govern the TTA process, such as the triplet state lifetime and the intermolecular interactions between molecules.

While specific theoretical studies on the exciton states and energy transfer mechanisms of this compound are not available, the extensive research on other carbazole derivatives provides a strong basis for understanding its potential role in these photophysical processes.

Optoelectronic Applications of 1,4,8 Trimethyl 9h Carbazole and Its Derivatives

Sensors and Molecular Wires

Currently, there is a lack of specific research data available in the public domain detailing the application of 1,4,8-Trimethyl-9H-carbazole in the development of sensors and molecular wires.

Biological Activities and Pharmacological Potential of 1,4,8 Trimethyl 9h Carbazole Derivatives

Anticancer Activity and Mechanisms of Action

Carbazole (B46965) derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. mdpi.comnih.gov

For instance, certain 5,8-dimethyl-9H-carbazole derivatives have demonstrated significant cytotoxicity against breast cancer cell lines. nih.gov One derivative, in particular, showed a potent inhibitory effect on the growth of the triple-negative breast cancer cell line MDA-MB-231, with a half-maximal inhibitory concentration (IC50) of 0.73 µM. nih.gov Another related compound also exhibited good anticancer activity against the same cell line with an IC50 value of 1.44 µM. nih.gov These findings suggest that the dimethyl-carbazole scaffold is a promising framework for developing effective anticancer agents.

In studies involving other carbazole derivatives, a novel synthesized compound, (Z)-4-((9-ethyl-9H-carbazol-3-yl) amino)pent-3-en-2-one (ECAP), was investigated for its effects on the A549 lung cancer cell line. Furthermore, some carbazole derivatives have shown a lack of cytotoxicity towards normal human liver cells (L-02) and human gastric cancer cell lines (SGC-7901 and AGS), indicating a degree of selectivity in their action. tandfonline.com

Table 1: Cytotoxicity of Selected Carbazole Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5,8-dimethyl-9H-carbazole derivative 1 | MDA-MB-231 (Breast Cancer) | 0.73 | nih.gov |

| 5,8-dimethyl-9H-carbazole derivative 2 | MDA-MB-231 (Breast Cancer) | 1.44 | nih.gov |

Note: The data presented is for closely related carbazole derivatives due to the lack of specific information on 1,4,8-trimethyl-9H-carbazole.

The planar structure of the carbazole ring system allows these molecules to interact with DNA, a key mechanism underlying their anticancer effects. mdpi.com Carbazole derivatives can bind to DNA through intercalation, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on various carbazole derivatives have demonstrated their ability to bind to DNA. nih.govmdpi.com For example, the interaction of bifunctional peptide-carbazole complexes with DNA has been investigated. researchgate.net Research on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine has shown that it interacts with DNA, and this interaction is believed to contribute to its anticancer effects. rsc.org The binding of these compounds to DNA can be selective for certain DNA structures, such as G-quadruplexes, which are found in telomeres and oncogene promoter regions. nih.govbohrium.com

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. mdpi.com Both topoisomerase I and topoisomerase II are validated targets for cancer chemotherapy. mdpi.comnih.gov Carbazole derivatives have been shown to inhibit the activity of both types of topoisomerases. mdpi.comnih.govnih.govnih.gov

Several N-alkylcarbazole derivatives have been identified as inhibitors of human topoisomerase II. nih.gov For instance, certain chlorinated 1,4-dimethyl-9H-carbazole derivatives have been studied for their inhibitory activity. nih.gov Palindromic carbazole derivatives have been shown to exert their antiproliferative effects through the catalytic inhibition of topoisomerase II, leading to apoptosis. nih.govnih.govresearchgate.net Similarly, some 5,8-dimethyl-9H-carbazole derivatives have been found to block the activity of human topoisomerase I. mdpi.comnih.gov

In addition to direct DNA interaction and enzyme inhibition, carbazole derivatives can modulate various cellular signaling pathways involved in cancer progression. One of the key outcomes of the anticancer activity of carbazoles is the induction of apoptosis, or programmed cell death.

Several studies have demonstrated that carbazole derivatives can trigger apoptosis in cancer cells. nih.govnih.govnih.gov For instance, certain N,N,N-trimethylethanammonium iodide alkylcarbazole derivatives induce apoptosis in breast cancer cells through the activation of the caspase pathway. nih.gov Palindromic carbazole derivatives have also been shown to induce apoptosis as a consequence of topoisomerase II inhibition. nih.govnih.govresearchgate.net Furthermore, some 5,8-dimethyl-9H-carbazole derivatives have been found to trigger apoptosis in MDA-MB-231 breast cancer cells. nih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and the ability of carbazole derivatives to activate this pathway highlights their therapeutic potential.

Information regarding the specific inhibition of Rac1 by this compound derivatives is not available in the current literature.

The biological activity of carbazole derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the carbazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of these compounds.

For water-soluble carbazole sulfonamide derivatives, SAR studies have been conducted to develop new anticancer agents. nih.gov These studies have shown that modifications to the carbazole scaffold can significantly impact their antiproliferative activity. Similarly, research on other carbazole sulfonamide derivatives has provided insights into the structural requirements for their dual-targeting mechanism as anticancer agents. nih.gov While specific SAR data for this compound is lacking, the general principles derived from other carbazole series can guide the future design of more potent and selective anticancer compounds based on this scaffold.

Antimicrobial Activity

In addition to their anticancer properties, carbazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. tandfonline.comsrce.hrnih.govnih.govlmaleidykla.lt The carbazole nucleus is a key structural feature of several natural and synthetic antimicrobial agents. srce.hr

Numerous studies have reported the synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. tandfonline.comnih.govnih.govlmaleidykla.lt These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov For example, certain N-substituted carbazole derivatives have displayed significant antimicrobial activity. nih.gov The antimicrobial potential of carbazoles makes them attractive candidates for the development of new drugs to combat infectious diseases, particularly in the face of growing antimicrobial resistance. srce.hr

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Derivative Type | Target Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| N-substituted benzimidazole (B57391) carbazole | Bacteria | Potent antibacterial activity | srce.hr |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa (bacteria); C. albicans, A. niger (fungi) | Substantial antimicrobial activity | nih.gov |

| N-substituted carbazoles | Bacteria and Fungi | MICs between 0.5 and 16 µg/ml | tandfonline.com |

Note: The data presented is for a variety of carbazole derivatives due to the lack of specific information on this compound.

Antibacterial Efficacy

Carbazole derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.govarabjchem.org The antibacterial efficacy is often influenced by the nature and position of substituents on the carbazole ring. nih.gov For instance, the introduction of certain functional groups can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. nih.gov

Studies on various N-substituted carbazoles have revealed that the incorporation of moieties like imidazole (B134444) can lead to significant antibacterial activity against strains such as S. aureus, B. subtilis, and E. coli. nih.gov While specific data for this compound derivatives is not extensively documented, the general antibacterial potential of the carbazole nucleus is well-established. For example, certain carbazole derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1.1 to 10.3 µg/mL against S. aureus and E. coli. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-substituted carbazole with imidazole moiety | Staphylococcus aureus | 1–8 | nih.gov |

| N-substituted carbazole with imidazole moiety | Bacillus subtilis | 1–8 | nih.gov |

| N-substituted carbazole with imidazole moiety | Escherichia coli | 1–8 | nih.gov |

| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 1.1 | mdpi.com |

| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Escherichia coli | 6.4 | mdpi.com |

Antifungal Properties

The antifungal potential of carbazole derivatives has been explored against various fungal pathogens. The introduction of specific substituents on the carbazole core can significantly influence their antifungal efficacy. For instance, the incorporation of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been shown to enhance antifungal activity, particularly against Candida albicans. nih.gov

Research on N-substituted carbazoles has demonstrated that these compounds can exhibit potent antifungal effects, with some derivatives showing MIC values as low as 2–4 µg/mL against C. albicans. nih.gov Furthermore, certain pyrimidine (B1678525) and pyrazole (B372694) derivatives of carbazole have displayed promising antifungal activity against both C. albicans and Aspergillus fumigatus, with MIC values in the range of 8.7 to 10.8 µg/mL. nih.gov Although specific studies on this compound are scarce, the general antifungal activity of the carbazole scaffold suggests that its derivatives could be promising antifungal agents.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-substituted carbazole with 1,2,4-triazole moiety | Candida albicans | 2–4 | nih.gov |

| Pyrimidine carbazole derivative | Candida albicans | 8.7–10.8 | nih.gov |

| Pyrimidine carbazole derivative | Aspergillus fumigatus | 8.7–10.8 | nih.gov |

| Pyrazole carbazole derivative | Candida albicans | 8.7–10.8 | nih.gov |

| Pyrazole carbazole derivative | Aspergillus fumigatus | 8.7–10.8 | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial action of carbazole derivatives is believed to occur through multiple mechanisms. One of the proposed mechanisms involves the disruption of the microbial cell membrane's integrity. echemcom.com The lipophilic nature of the carbazole nucleus allows these compounds to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. mdpi.com

Another potential mechanism is the inhibition of essential microbial enzymes. echemcom.com Carbazole derivatives may interfere with enzymatic processes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication. For example, some carbazole-based compounds are thought to inhibit specific enzymes, which in turn allows for an increased influx of reactive oxygen species within the macrophages of the host's immune system. echemcom.com

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of carbazole derivatives is closely linked to their chemical structure. The nature, number, and position of substituents on the carbazole ring play a crucial role in determining their biological activity. For instance, the presence of electron-withdrawing groups or halogen atoms can significantly enhance the antimicrobial properties of certain carbazole derivatives. researchgate.net

Furthermore, the introduction of heterocyclic moieties, such as triazoles or imidazoles, at the N-9 position of the carbazole ring has been shown to be a successful strategy for developing potent antimicrobial agents. nih.gov The lipophilicity of the molecule is another critical factor; an optimal balance of hydrophilic and lipophilic properties is necessary for the compound to effectively penetrate the microbial cell membrane and exert its antimicrobial effect. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Carbazole and its derivatives have been recognized for their antioxidant properties. nih.govresearchgate.net These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and thus mitigate oxidative stress. The antioxidant capacity of carbazole derivatives is often attributed to the nitrogen atom in the heterocyclic ring, which can stabilize the resulting radical through resonance.

While specific studies on the antioxidant activity of this compound are not widely available, related carbazole derivatives have demonstrated significant antioxidant potential in various in vitro assays. For example, certain carbazole-based compounds have shown potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The presence of hydroxyl or other electron-donating groups on the carbazole ring can further enhance their antioxidant capacity.

Anti-inflammatory Properties

Carbazole derivatives have emerged as a promising class of anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, the synthetic carbazole compound LCY-2-CHO has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a critical role in the inflammatory response. nih.gov

The anti-inflammatory effects of LCY-2-CHO are mediated through the downregulation of inflammatory gene expression in macrophages by interfering with the p38 mitogen-activated protein kinase (MAPK) and AP-1 signaling pathways. nih.gov Although this specific compound is not a 1,4,8-trimethyl derivative, its activity highlights the potential of the carbazole scaffold as a template for the development of novel anti-inflammatory drugs.

Antiviral Activities (e.g., Anti-HIV-1)

The antiviral potential of carbazole derivatives has been investigated, with some compounds showing promising activity against various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov A study on a series of chloro-1,4-dimethyl-9H-carbazole derivatives revealed that these compounds exhibit moderate anti-HIV-1 activity. nih.gov

The antiviral activity of these carbazole derivatives appears to be influenced by the position of the chlorine atom and the presence of other substituents on the carbazole ring. nih.gov For example, a nitro-derivative of chloro-1,4-dimethyl-9H-carbazole showed the most interesting profile, suggesting that the presence of an electron-withdrawing group can enhance the anti-HIV activity. echemcom.comnih.gov While this study did not specifically investigate this compound, it provides valuable insights into the structural requirements for the anti-HIV activity of carbazole derivatives.

| Compound/Derivative | Virus | Activity | Reference |

|---|---|---|---|

| Chloro-1,4-dimethyl-9H-carbazole derivatives | HIV-1 | Moderate antiviral activity | nih.gov |

| Nitro-derivative of Chloro-1,4-dimethyl-9H-carbazole | HIV-1 | Most interesting profile | echemcom.comnih.gov |

Antidiabetic Potential (e.g., α-glucosidase inhibition, insulin (B600854) sensitivity)

Currently, there is a lack of specific research data on the antidiabetic potential of this compound. However, studies on other carbazole alkaloids, particularly those isolated from the plant Murraya koenigii, have demonstrated significant antidiabetic properties. These findings suggest that the carbazole skeleton is a promising scaffold for the development of novel antidiabetic agents.

One of the key carbazole alkaloids, mahanimbine (B1675914), has been shown to possess anti-hyperglycemic and anti-lipidemic effects in streptozotocin-induced diabetic rats. proquest.comresearchgate.net In addition to its effects on blood glucose and lipid profiles, mahanimbine also exhibited notable α-amylase inhibitory activity and weak α-glucosidase inhibitory effects when compared to the standard drug, acarbose. proquest.comresearchgate.net The inhibition of these enzymes is a crucial therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes.

Another carbazole alkaloid, koenidine, also isolated from Murraya koenigii, has been identified as a metabolically stable antidiabetic compound. nih.govacs.org In a type 2 diabetes animal model, koenidine significantly reduced postprandial blood glucose levels and improved insulin sensitivity. nih.govacs.org Further mechanistic studies revealed that koenidine's effect on glucose uptake is mediated through the AKT-dependent signaling pathway, leading to the translocation of GLUT4 glucose transporters in muscle cells. nih.govacs.org

The table below summarizes the antidiabetic activities of some studied carbazole alkaloids.

| Compound | Source | Observed Antidiabetic Activity | Mechanism of Action |

| Mahanimbine | Murraya koenigii | Anti-hyperglycemic, anti-lipidemic, α-amylase inhibition, weak α-glucosidase inhibition | - |

| Koenidine | Murraya koenigii | Reduction of postprandial blood glucose, improved insulin sensitivity | GLUT4 translocation via AKT-dependent signaling |

These findings underscore the potential of the carbazole framework as a basis for designing new molecules with antidiabetic properties. Further research into synthetic derivatives, including various substituted trimethyl-carbazoles, could lead to the discovery of potent and selective antidiabetic agents.

Neuroprotective Effects

Specific studies on the neuroprotective effects of this compound are not available in the published literature. However, the broader class of carbazole alkaloids has been extensively investigated for its potential to protect against neurodegenerative diseases. mdpi.com The carbazole structure is considered a promising scaffold for the development of multi-target drugs for conditions like Alzheimer's and Parkinson's disease. mdpi.com

Carbazole derivatives have been shown to exhibit a range of neuroprotective mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. For instance, geranylated carbazole alkaloids isolated from the stems and leaves of Clausena lansium demonstrated remarkable neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values ranging from 0.48 to 12.36 μM. nih.gov This suggests their potential in the prevention and treatment of Parkinson's disease. nih.gov

Furthermore, carbazole alkaloids from Murraya koenigii have been reported to possess neuroprotective properties. nih.gov Mahanimbine, a major carbazole alkaloid from this plant, has been shown to be an in-vitro inhibitor of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. mdpi.com The inhibition of AChE helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

The neuroprotective potential of various carbazole alkaloids is highlighted in the table below.

| Compound/Extract | Source | Observed Neuroprotective Effect | Potential Application |

| Geranylated carbazole alkaloids | Clausena lansium | Protection against 6-hydroxydopamine-induced cell death in SH-SY5Y cells | Parkinson's Disease |

| Mahanimbine | Murraya koenigii | In-vitro inhibition of acetylcholinesterase (AChE) | Alzheimer's Disease |

| Carbazole alkaloids | Clausena lansium fruits | Protection against 6-hydroxydopamine-induced cell death in SH-SY5Y cells | Parkinson's Disease |

The diverse neuroprotective activities of carbazole alkaloids suggest that synthetic derivatives, potentially including isomers of trimethyl-9H-carbazole, could be valuable candidates for the development of new therapies for neurodegenerative disorders.

Molecular Docking and Receptor Binding Studies

There are no specific molecular docking or receptor binding studies available for this compound in the scientific literature. However, computational studies on other carbazole derivatives have been instrumental in elucidating their potential mechanisms of action and identifying their molecular targets.

Molecular docking studies have been employed to investigate the binding interactions of carbazole alkaloids with various protein targets. For example, in the context of Alzheimer's disease, carbazole alkaloids from Murraya koenigii have been docked against phosphoprotein phosphatase 2A (PP2A), a key enzyme involved in tau protein phosphorylation. researchgate.netresearchgate.net The results of these studies suggest that carbazole alkaloids could be potential therapeutic agents for Alzheimer's by modulating the activity of PP2A. researchgate.netresearchgate.net

In another study, carbazole alkaloids from Murraya koenigii were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov Molecular docking revealed that several carbazole alkaloids, including koenigicine, mukonicine, and girinimbine, exhibited strong binding affinities and favorable interactions with the active site of Mpro, suggesting their potential as antiviral agents. nih.govnih.gov